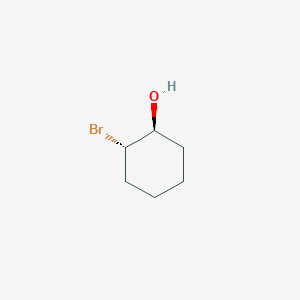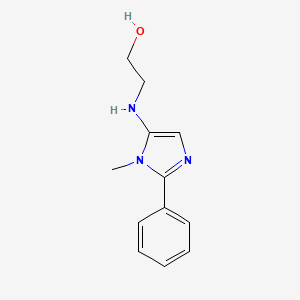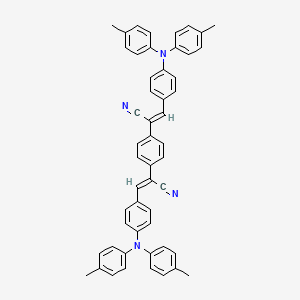
2,2'-(1,4-Phenylene)bis(3-(4-(di-p-tolylamino)phenyl)acrylonitrile)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,4-Phenylene)bis(3-(4-(di-p-tolylamino)phenyl)acrylonitrile) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of acrylonitrile groups and di-p-tolylamino phenyl groups attached to a phenylene core. It is often studied for its electronic and photophysical properties, making it a subject of interest in materials science and chemistry.
Métodos De Preparación
The synthesis of 2,2’-(1,4-Phenylene)bis(3-(4-(di-p-tolylamino)phenyl)acrylonitrile) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenylene Core: The phenylene core is synthesized through a series of aromatic substitution reactions.
Attachment of Acrylonitrile Groups: Acrylonitrile groups are introduced via nucleophilic addition reactions.
Incorporation of Di-p-tolylamino Phenyl Groups: The final step involves the attachment of di-p-tolylamino phenyl groups through electrophilic aromatic substitution reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
2,2’-(1,4-Phenylene)bis(3-(4-(di-p-tolylamino)phenyl)acrylonitrile) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can replace the existing groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles .
Aplicaciones Científicas De Investigación
2,2’-(1,4-Phenylene)bis(3-(4-(di-p-tolylamino)phenyl)acrylonitrile) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s photophysical properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells
Mecanismo De Acción
The mechanism of action of 2,2’-(1,4-Phenylene)bis(3-(4-(di-p-tolylamino)phenyl)acrylonitrile) involves its interaction with molecular targets through its electronic and photophysical properties. The compound can absorb and emit light, making it useful in applications that require fluorescence. Its molecular structure allows it to participate in charge transfer processes, which are crucial in electronic and photonic devices .
Comparación Con Compuestos Similares
Compared to other similar compounds, 2,2’-(1,4-Phenylene)bis(3-(4-(di-p-tolylamino)phenyl)acrylonitrile) stands out due to its unique combination of acrylonitrile and di-p-tolylamino phenyl groups. Similar compounds include:
2,2’-(1,4-Phenylene)bis(3-(4-(diphenylamino)phenyl)acrylonitrile): Lacks the p-tolyl groups, resulting in different electronic properties.
2,2’-(1,4-Phenylene)bis(3-(4-(dimethylamino)phenyl)acrylonitrile): Contains dimethylamino groups instead of di-p-tolylamino groups, affecting its photophysical behavior.
These comparisons highlight the unique structural and functional attributes of 2,2’-(1,4-Phenylene)bis(3-(4-(di-p-tolylamino)phenyl)acrylonitrile), making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C52H42N4 |
|---|---|
Peso molecular |
722.9 g/mol |
Nombre IUPAC |
(Z)-2-[4-[(Z)-1-cyano-2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethenyl]phenyl]-3-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C52H42N4/c1-37-5-21-47(22-6-37)55(48-23-7-38(2)8-24-48)51-29-13-41(14-30-51)33-45(35-53)43-17-19-44(20-18-43)46(36-54)34-42-15-31-52(32-16-42)56(49-25-9-39(3)10-26-49)50-27-11-40(4)12-28-50/h5-34H,1-4H3/b45-33+,46-34+ |
Clave InChI |
APGUDAMADYJMNC-NCOOAAOESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C(/C3=CC=C(C=C3)/C(=C/C4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)/C#N)\C#N)C7=CC=C(C=C7)C |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=C(C#N)C4=CC=C(C=C4)C(=CC5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-ol;hydrochloride](/img/structure/B12816979.png)

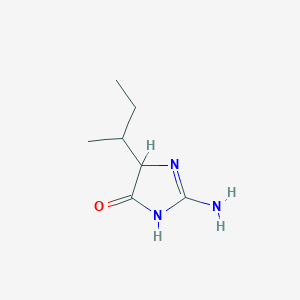
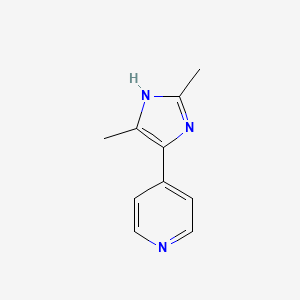

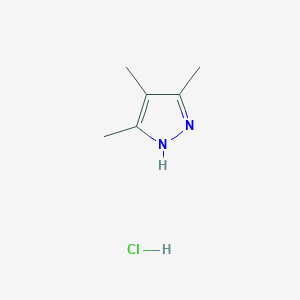
![1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol](/img/structure/B12817022.png)
![2-[(S)-2-amino-3-(3-fluoro-phenyl)-propyl]isoindole-1,3-dione trifluoroacetic acid salt](/img/structure/B12817023.png)
